Aszonalenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

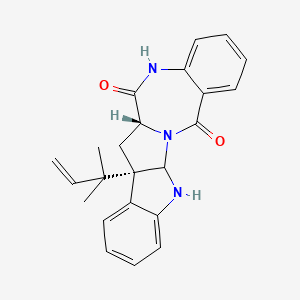

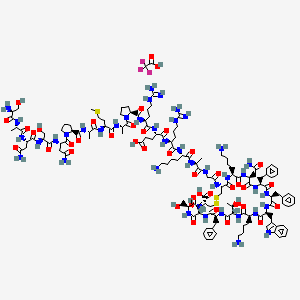

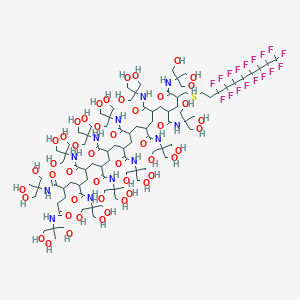

Aszonalenin is an alkaloid produced by fungi of the genera Neosartorya and Aspergillus . It is a neurotoxin and belongs to the class of indole derivatives, consisting of the amino acids tryptophan and anthranilic acid . This compound features a reverse prenyl moiety at position C3 of the indoline ring, making it structurally unique .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aszonalenin involves the use of recombinant prenyltransferases. Two key enzymes, AnaPT from Neosartorya fischeri and CdpNPT from Aspergillus fumigatus, catalyze the C3-prenylation of benzodiazepinedione and its isomers . The stereoselectivity of these one-step reactions is about 100%, with conversion rates reaching 85-100% .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of fungi such as Neosartorya fischeri in liquid media containing dextrose, malt extract, and yeast extract . The fungal culture is then subjected to extraction and purification processes to isolate this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Aszonalenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the indoline ring structure.

Substitution: Substitution reactions can occur at the indoline ring, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various stereoisomers and derivatives of this compound, such as epi-aszonalenin .

Scientific Research Applications

Aszonalenin has a wide range of scientific research applications:

Mechanism of Action

Aszonalenin exerts its effects through various molecular targets and pathways:

Neurotoxicity: It interferes with neurotransmitter functions, leading to neurotoxic effects.

Enzyme Inhibition: this compound derivatives inhibit α-glucosidase by binding to the enzyme’s active site, preventing carbohydrate metabolism.

Antitumor Activity: Epi-aszonalenin A, a derivative, inhibits tumor metastasis by regulating the phosphorylation of downstream mitogen-activated protein kinase, PI3K/AKT, and NF-κB pathways.

Comparison with Similar Compounds

Aszonalenin is compared with other similar compounds, such as:

Roquefortine C: Found in Penicillium roqueforti, it shares structural similarities with this compound but differs in biological activity.

Amauromine: Found in Amauroascus species, it has a similar indole structure but different prenylation patterns.

5-N-Acetylardeemin: Found in Neosartorya fischeri, it is structurally related but has distinct biological properties.

These compounds highlight the uniqueness of this compound in terms of its reverse prenylation and diverse biological activities.

Properties

Molecular Formula |

C23H23N3O2 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(10S,12R)-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione |

InChI |

InChI=1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27)/t18-,21?,23+/m1/s1 |

InChI Key |

AVLMMDWEIUEKEK-VJEWXZQSSA-N |

Isomeric SMILES |

CC(C)(C=C)[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25 |

Canonical SMILES |

CC(C)(C=C)C12CC3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

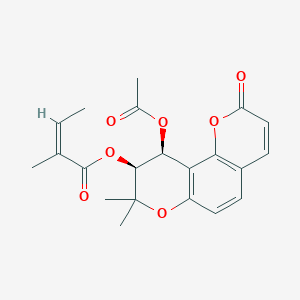

![(1E,5S,7S,10R,11E,13E,16R,17Z)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione](/img/structure/B10787149.png)

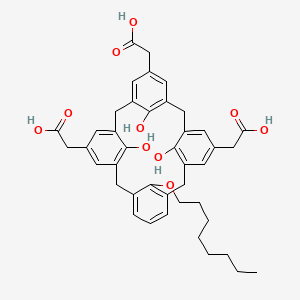

![N-decyl-2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide](/img/structure/B10787155.png)

![(1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone](/img/structure/B10787178.png)

![(1E,5S,7S,10S,11E,13E,16R,17Z)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione](/img/structure/B10787191.png)

![5-(2-(1-naphthoyl)-1H-benzo[d]imidazol-1-yl)pentanoicacid](/img/structure/B10787197.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10787240.png)